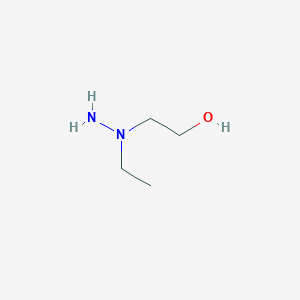

2-(N-ethylhydrazino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N-ethylhydrazino)ethanol (EHAE) is a chemical compound that has gained significant attention in the scientific community due to its versatile applications in various fields of research and industry. It has a molecular formula of C4H12N2O .

Molecular Structure Analysis

The molecular structure of 2-(N-ethylhydrazino)ethanol consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure is not provided in the available resources.Scientific Research Applications

Ring-chain Tautomerism of Substituted Hydrazones

2-(N-ethylhydrazino)ethanol is involved in the study of ring-chain tautomerism of substituted hydrazones . The compound is used to understand the effect of the structure of the alkyl group in 2-(N-alkylhydrazino)ethanols on the position of the N-alkyl-N-(2-hydroxyethyl)hydrazone-perhydro-l,3,4-oxadiazine equilibrium .

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives. For instance, it is used in the synthesis of 2-(N-propylhydrazino) and 2-(N-isopropylhydrazino)ethanols . These compounds are synthesized by the reaction of ethylene oxide with the appropriate alkylhydrazines .

Condensation Reactions

2-(N-ethylhydrazino)ethanol is used in condensation reactions with carbonyl compounds. The freshly distilled products of the condensation of hydrazino alcohols with acetaldehyde were pure 4-alkyl-2-methylperhydro-l,3,4-oxadiazines . These compounds were converted to equilibrium mixtures of the cyclic (A) and chain (B) forms 10-12 h after distillation .

Mechanism of Action

Target of Action

It is known that ethanol, a similar compound, interacts with several neurotransmitter systems in the brain, including gaba (gamma-aminobutyric acid), glycine, and nmda (n-methyl-d-aspartate) receptors . These receptors play crucial roles in neural signaling and function .

Mode of Action

Ethanol, a structurally related compound, is known to exert its effects by binding to gaba and glycine receptors, thereby enhancing their inhibitory effects on neural activity . It also inhibits the functioning of NMDA receptors .

Biochemical Pathways

Ethanol metabolism involves several pathways, including the alcohol dehydrogenase (adh) pathway and the cytochrome p450 (cyp2e1) pathway . These pathways could potentially be affected by 2-(N-ethylhydrazino)ethanol.

Result of Action

The effects of ethanol, a related compound, include sedation, tachycardia, and general increased intoxication .

Action Environment

It is known that the effects of ethanol can be influenced by various factors, including the presence of food in the stomach, the individual’s metabolic rate, and genetic factors .

properties

IUPAC Name |

2-[amino(ethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-2-6(5)3-4-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSOTWZGINLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)

![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)